molecular formula C9H13NO3 B13271386 4-[(1-Aminopropan-2-yl)oxy]-6-methyl-2H-pyran-2-one

4-[(1-Aminopropan-2-yl)oxy]-6-methyl-2H-pyran-2-one

Cat. No.: B13271386
M. Wt: 183.20 g/mol
InChI Key: VCOSHUFJUIFQLF-UHFFFAOYSA-N
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Description

4-[(1-Aminopropan-2-yl)oxy]-6-methyl-2H-pyran-2-one is a chemical compound with the molecular formula C9H15NO3 It is known for its unique structure, which includes a pyran ring substituted with an aminopropyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Aminopropan-2-yl)oxy]-6-methyl-2H-pyran-2-one typically involves the reaction of 6-methyl-2H-pyran-2-one with 1-aminopropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced analytical techniques, such as NMR and HPLC, ensures the quality control of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Aminopropan-2-yl)oxy]-6-methyl-2H-pyran-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminopropyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-[(1-Aminopropan-2-yl)oxy]-6-methyl-2H-pyran-2-one has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(1-Aminopropan-2-yl)oxy]-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The aminopropyl group may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1-Aminopropan-2-yl)oxy]-6-methyl-2H-pyran-2-one hydrochloride
  • This compound acetate

Uniqueness

This compound is unique due to its specific substitution pattern and reactivity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific research and industrial applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

4-(1-aminopropan-2-yloxy)-6-methylpyran-2-one

InChI

InChI=1S/C9H13NO3/c1-6-3-8(4-9(11)13-6)12-7(2)5-10/h3-4,7H,5,10H2,1-2H3

InChI Key

VCOSHUFJUIFQLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)O1)OC(C)CN

Origin of Product

United States

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